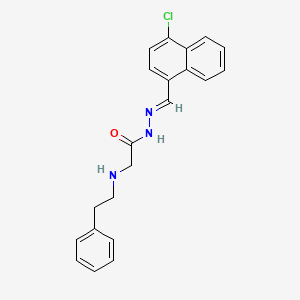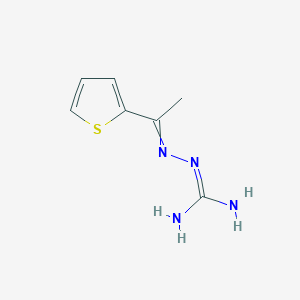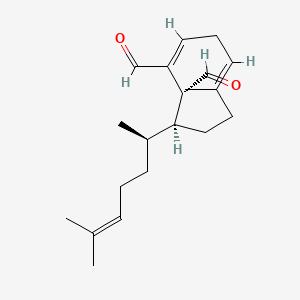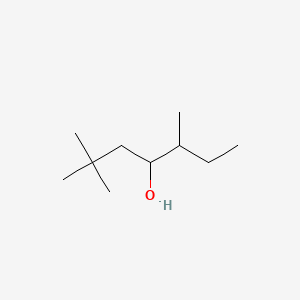
7-Pentadecyne, 9-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Pentadecyne, 9-methylene-: is an organic compound with the molecular formula C16H28 . It is a hydrocarbon that contains a triple bond (alkyne) and a methylene group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Pentadecyne, 9-methylene- typically involves the use of alkyne precursors. One common method is the alkylation of terminal alkynes with appropriate alkyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium amide (NaNH2) in liquid ammonia or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods: While specific industrial production methods for 7-Pentadecyne, 9-methylene- are not well-documented, the general approach would involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography would be essential for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 7-Pentadecyne, 9-methylene- can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: It can participate in substitution reactions where the triple bond is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, O3 in an organic solvent.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Br2 in carbon tetrachloride (CCl4), sodium amide (NaNH2) in liquid ammonia.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alkanes and alkenes.
Substitution: Halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: 7-Pentadecyne, 9-methylene- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes and methylene groups.
Medicine: While direct medical applications are limited, derivatives of 7-Pentadecyne, 9-methylene- may have potential as pharmaceutical intermediates.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials .
Mecanismo De Acción
The mechanism of action of 7-Pentadecyne, 9-methylene- involves its reactivity due to the presence of a triple bond and a methylene group. The triple bond is highly reactive and can participate in various addition and substitution reactions. The methylene group can act as a nucleophile or electrophile depending on the reaction conditions .
Molecular Targets and Pathways:
Triple Bond: Acts as a site for addition reactions.
Methylene Group: Participates in nucleophilic or electrophilic substitution reactions.
Comparación Con Compuestos Similares
Pentadecane: A saturated hydrocarbon with the formula C15H32.
7-Pentadecyne: An alkyne with the formula C15H28.
9-Methylene-7-pentadecyne: A similar compound with a slightly different structure.
Propiedades
Número CAS |
69520-29-2 |
|---|---|
Fórmula molecular |
C16H28 |
Peso molecular |
220.39 g/mol |
Nombre IUPAC |
9-methylidenepentadec-7-yne |
InChI |
InChI=1S/C16H28/c1-4-6-8-10-11-13-15-16(3)14-12-9-7-5-2/h3-12,14H2,1-2H3 |
Clave InChI |
ONYQTHNBBFPVMN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CC(=C)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone](/img/structure/B14473684.png)


![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-](/img/structure/B14473712.png)





![(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane}](/img/structure/B14473752.png)




